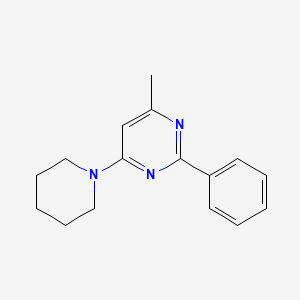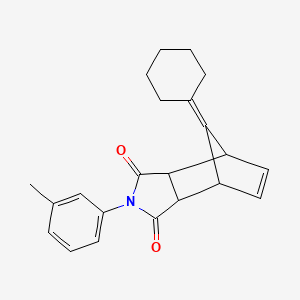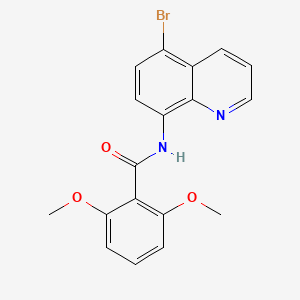
4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group at the 4-position, a phenyl group at the 2-position, and a piperidin-1-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a typical synthetic route might involve the reaction of 2-phenyl-4,6-dichloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenylpyrimidine: Lacks the piperidin-1-yl group, which may result in different reactivity and biological activity.
2-Phenyl-6-(piperidin-1-yl)pyrimidine: Lacks the methyl group at the 4-position, which can influence its chemical properties and interactions.
4-Methyl-6-(piperidin-1-yl)pyrimidine: Lacks the phenyl group at the 2-position, affecting its overall stability and reactivity.
Uniqueness
The presence of the piperidin-1-yl group at the 6-position, along with the methyl and phenyl groups at the 4- and 2-positions respectively, makes 4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine unique. This unique substitution pattern can result in distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C16H19N3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-methyl-2-phenyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C16H19N3/c1-13-12-15(19-10-6-3-7-11-19)18-16(17-13)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
InChI Key |
XJEMRVYZHVNOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-(2-hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11091700.png)

![(6E)-6-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B11091710.png)
![(4E,5Z)-5-(2-chlorobenzylidene)-4-[(4-methylphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B11091715.png)
![[1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid](/img/structure/B11091719.png)
![{(3E)-3-[2-(tert-butoxycarbonyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11091720.png)
![1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B11091725.png)

![4-ethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11091742.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11091751.png)
![4,4,6,8-tetramethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11091756.png)
![2-{1-benzyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11091764.png)
![8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene](/img/structure/B11091767.png)
![Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate](/img/structure/B11091779.png)
